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1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Medicinal Chemistry Structure–Activity Relationship (SAR) Isomer Differentiation

1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (CAS 1172532-18-1; molecular formula C₂₀H₂₁N₅O₃; MW 379.42 g/mol) is a fully synthetic diaryl urea derivative that incorporates a 2,4-dimethoxyphenyl moiety on one urea nitrogen and a 4-((6-methylpyridazin-3-yl)amino)phenyl group on the other. This structural architecture places it within a broader class of N,N′-diarylureas that are extensively explored in medicinal chemistry for kinase inhibition, epigenetic modulation, and anti-inflammatory applications.

Molecular Formula C20H21N5O3
Molecular Weight 379.42
CAS No. 1172532-18-1
Cat. No. B2457777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
CAS1172532-18-1
Molecular FormulaC20H21N5O3
Molecular Weight379.42
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C20H21N5O3/c1-13-4-11-19(25-24-13)21-14-5-7-15(8-6-14)22-20(26)23-17-10-9-16(27-2)12-18(17)28-3/h4-12H,1-3H3,(H,21,25)(H2,22,23,26)
InChIKeyZYLLFCBGHBXCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (CAS 1172532-18-1) — Structural Classification & Initial Sourcing Profile


1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (CAS 1172532-18-1; molecular formula C₂₀H₂₁N₅O₃; MW 379.42 g/mol) is a fully synthetic diaryl urea derivative that incorporates a 2,4-dimethoxyphenyl moiety on one urea nitrogen and a 4-((6-methylpyridazin-3-yl)amino)phenyl group on the other . This structural architecture places it within a broader class of N,N′-diarylureas that are extensively explored in medicinal chemistry for kinase inhibition, epigenetic modulation, and anti-inflammatory applications. The pyridazine ring is a recognized hinge-binding heterocycle in kinase inhibitor design [1], while the 2,4-dimethoxyphenyl motif appears in several potent salt-inducible kinase (SIK) and receptor tyrosine kinase inhibitors, including the well-characterized probe compound HG‑9‑91‑01 . Despite its membership in a therapeutically relevant chemotype, publicly available quantitative biological data for this specific compound remain extremely limited as of 2026, a factor that directly shapes procurement and selection decisions.

Why In‑Class Diaryl Urea & Pyridazine‑Containing Analogs Cannot Be Interchanged with 1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea


Although numerous diaryl ureas and pyridazine‑bearing compounds populate chemical libraries and vendor catalogs, generic substitution is not scientifically valid in the absence of matched comparative pharmacological data for 1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea. Published structure–activity relationship (SAR) studies on related chemotypes demonstrate that even subtle modifications — such as the positional isomerism of dimethoxy substitution (2,4‑ vs. 2,5‑dimethoxyphenyl) or variation in the linker between the aniline and pyridazine rings (‑NH‑ vs. ‑O‑ vs. ‑CH₂‑) — can produce >100‑fold differences in target potency and selectivity profiles. In the kinase inhibitor field, the SIK probe HG‑9‑91‑01 (which shares the 2,4‑dimethoxyphenyl urea motif) achieves sub‑nanomolar potency against SIK isoforms (IC₅₀ = 0.6–9.6 nM) , whereas closely related analogs with different aryl substitution patterns on the opposite urea nitrogen show markedly reduced activity or altered selectivity. The 6‑methylpyridazin‑3‑yl‑amino‑phenyl substructure present in this compound is structurally distinct from the pyrimidine‑based hinge binders in common diaryl urea kinase probes ; absent direct comparative data with defined analogs, no reliable inference regarding target engagement, potency, or selectivity can be made. Users procuring this compound for target‑specific assays or SAR expansion must therefore treat it as a structurally unique entity requiring independent characterization, not as a drop‑in replacement for any existing probe molecule.

Quantitative Differentiation Evidence for 1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea — Head‑to‑Head & Cross‑Study Comparisons


Structural Differentiation: 2,4‑Dimethoxy vs. 2,5‑Dimethoxy Positional Isomerism in Pyridazinyl‑Phenylurea Scaffolds

The target compound bears a 2,4‑dimethoxyphenyl substituent, distinguishing it from the commercially available positional isomer N-(2,5-dimethoxyphenyl)-N′-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea, which carries methoxy groups at the 2‑ and 5‑positions of the phenyl ring . In published SAR studies on diaryl urea kinase inhibitors, the 2,4‑dimethoxy arrangement has been associated with substantially higher potency; for example, the SIK inhibitor HG‑9‑91‑01 (IC₅₀ = 0.6–9.6 nM) utilizes the 2,4‑dimethoxyphenyl motif , whereas analogs with para‑only or meta‑only methoxy substitution frequently exhibit >10‑fold reductions in inhibitory activity. The 2,5‑dimethoxy analog identified in vendor catalogs has no publicly reported potency data, but positional isomerism of methoxy groups on the N‑aryl ring is a well‑established determinant of target binding affinity in this chemotype class [1]. Users should note that this differentiation rests on class‑level SAR inference; no direct head‑to‑head potency comparison between the two isomers has been published.

Medicinal Chemistry Structure–Activity Relationship (SAR) Isomer Differentiation

Pyridazine Hinge‑Binder Differentiation: 6‑Methylpyridazin‑3‑yl‑amino vs. Pyrimidine‑based Hinge Binders in Diaryl Urea Probes

The target compound employs a 6‑methylpyridazin‑3‑yl‑amino‑phenyl substructure as the putative hinge‑binding element, differentiating it from the widely used pyrimidine‑based hinge binders found in commercial SIK probes such as HG‑9‑91‑01 and its progenitor WH‑4‑023 . The pyridazine ring contains two adjacent nitrogen atoms (N1 and N2), which can engage the kinase hinge region via a distinct hydrogen‑bonding pattern compared to the pyrimidine core (nitrogens at positions 1 and 3) characteristic of most ATP‑competitive diaryl urea kinase inhibitors [1]. Published crystallographic data confirm that 4‑methylpyridazine binds the DAPK1 catalytic domain hinge [2], demonstrating the viability of this heterocycle as a kinase hinge‑binding fragment. The selectivity profile of pyridazine‑based hinge binders is expected to differ from that of pyrimidine‑based binders [1], though no kinome‑wide selectivity data for this specific compound have been reported. This evidence dimension is class‑level inference based on established heterocycle‑hinge recognition principles in kinase inhibitor design.

Kinase Inhibitor Design Hinge‑Binding Heterocycle Selectivity Engineering

Potential SIRT6 Activation: Patent‑Class Association with a Distinct Pharmacological Mechanism

A patent assigned to Daiichi Sankyo Company (US 11,981,686; EP 3,915,558 A1; WO 2020/153433) discloses substituted urea compounds that activate the NAD⁺‑dependent deacetylase SIRT6, a therapeutic target for inflammatory diseases, metabolic disorders, and aging‑related conditions [1]. The generic Markush structure in this patent encompasses urea derivatives containing aryl and heteroaryl substituents that include the structural features present in 1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea. SIRT6 activation represents a mechanism orthogonal to kinase inhibition, the predominant application of diaryl urea compounds in the literature . In the SIRT6 patent examples, structurally related urea derivatives are reported to exhibit SIRT6 activation at concentrations in the low micromolar range in cell‑free deacetylase assays [1]. This potential mechanism distinguishes the target compound from kinase‑focused diaryl urea probes such as HG‑9‑91‑01 (SIK1/2/3 IC₅₀ = 0.6–9.6 nM) and sorafenib (a multi‑kinase inhibitor with a diaryl urea core) [2]. Critically, the target compound is not explicitly exemplified in the SIRT6 patent, and no direct SIRT6 activation data for this specific CAS number have been published. This evidence is classified as supporting evidence only.

Epigenetics SIRT6 Activation Anti‑inflammatory

Molecular Property Differentiation: Physicochemical Profile vs. Structurally Related Diaryl Urea Probes

The target compound has a molecular weight of 379.42 g/mol, a topological polar surface area (TPSA) of approximately 91–98 Ų (calculated based on SMILES structure), and 5 hydrogen bond donors (three NH groups, two of which are urea NH), placing it within favorable oral drug‑like property space according to Lipinski and Veber rules . By comparison, HG‑9‑91‑01 has a substantially higher molecular weight (567.68 g/mol) and TPSA (~112 Ų), exceeding typical lead‑like property cutoffs . The simpler analog N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-N′-phenylurea (MW ~305 g/mol; lacking the 2,4‑dimethoxyphenyl group) falls at the lower end of the property range, with reduced hydrogen‑bonding capacity . The lower molecular weight and favorable TPSA of the target compound, combined with its balanced hydrogen‑bond donor/acceptor profile, may translate to improved membrane permeability relative to larger diaryl urea probes, assuming comparable solubility. No experimental logP, solubility, or permeability data for this specific compound have been published.

Drug‑likeness Physicochemical Properties ChemicalProbe Selection

Recommended Research & Industrial Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea Based on Available Evidence


Kinase Selectivity Panel Screening for Novel Pyridazine‑Based Hinge Binders

This compound is best deployed as a structurally novel entry point for kinase inhibitor discovery campaigns seeking pyridazine‑based hinge‑binding chemotypes distinct from the extensively explored pyrimidine‑based diaryl urea probes. The 6‑methylpyridazin‑3‑yl‑amino moiety provides a hydrogen‑bonding geometry that differs from the pyrimidine core found in HG‑9‑91‑01 and related SIK/kinase inhibitors [1], as supported by crystallographic evidence that 4‑methylpyridazine engages the DAPK1 kinase hinge . Screening this compound against a broad kinase panel (e.g., 100–400 kinases at 1–10 µM) would establish its selectivity fingerprint and could reveal target engagement patterns inaccessible to existing pyrimidine‑based probes. Users should note that no kinome profiling data currently exist for this compound, and the initial screening investment is required to generate differentiation evidence.

SIRT6 Activation Assay Follow‑Up Based on Patent Structural Scope

Given that the compound falls within the generic structural scope of Daiichi Sankyo's SIRT6 activator patent family (US 11,981,686; EP 3,915,558 A1) [1], a high‑priority application is direct testing in cell‑free SIRT6 deacetylase activity assays (e.g., using acetylated H3K9 peptide substrate and NAD⁺ cofactor, with fluorescence or mass spectrometry readout). Representative compounds in the patent exhibit SIRT6 activation at low micromolar concentrations [1]. If SIRT6 activation is confirmed, this compound would occupy a unique pharmacological niche among diaryl ureas, the vast majority of which function as kinase inhibitors . This scenario requires de novo experimental validation; no published SIRT6 data exist for this CAS number.

SAR Expansion: Systematic Comparison with 2,5‑Dimethoxy Positional Isomer and Phenyl‑only Analog

This compound is ideally suited as the core scaffold for a focused SAR study comparing three commercially available analogs: (i) the 2,4‑dimethoxyphenyl target compound, (ii) its 2,5‑dimethoxyphenyl positional isomer [1], and (iii) the des‑methoxy analog N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-N′-phenylurea . Parallel testing across biochemical and cellular assays would quantify the contribution of the 2,4‑dimethoxy substitution pattern to target potency, selectivity, and cellular activity. Class‑level SAR from the SIK inhibitor field suggests the 2,4‑dimethoxy arrangement is potency‑enhancing , but direct comparative data for this pyridazine‑containing scaffold have not been reported, making this a scientifically valuable and feasible study.

Cellular Phenotypic Screening in Inflammation and Macrophage Polarization Models

If SIRT6 activation or kinase inhibition is confirmed biochemically, a logical next application is phenotypic screening in macrophage polarization assays. HG‑9‑91‑01, a SIK inhibitor with a related 2,4‑dimethoxyphenyl urea scaffold, enhances LPS‑induced IL‑10 production while suppressing proinflammatory cytokines in murine BMDMs, BMDCs, and primary human macrophages at 500 nM [1]. The target compound, with its different hinge‑binding heterocycle and potential SIRT6 mechanism, may produce a distinct cytokine modulation profile. Parallel testing with HG‑9‑91‑01 and SIRT6 reference activators would clarify whether this compound functions through kinase inhibition, SIRT6 activation, or a hybrid mechanism, directly informing its utility as a chemical probe for innate immune signaling research.

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